molecular formula C15H12O3 B1240212 Typhaphthalide

Typhaphthalide

Cat. No.: B1240212
M. Wt: 240.25 g/mol
InChI Key: LQPPEGMDLNARAO-UHFFFAOYSA-N
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Description

Typhaphthalide is a natural product found in Typha capensis with data available.

Scientific Research Applications

Identification and Isolation from Typha Capensis

Typhaphthalide has been identified and isolated from Typha capensis, along with other phenolics such as typharin and sitosterol. This discovery was made through the analysis of hexane and acetone extracts of the rhizomes of Typha capensis (Shode, Mahomed, & Rogers, 2002).

Environmental Applications

Typha angustifolia, a species related to Typha capensis, has shown potential in environmental applications, such as the removal of contaminants from aqueous solutions. Studies have explored its use in biosorption processes, highlighting its efficiency in removing pollutants like methylene blue from water (Boumaza et al., 2018).

Pharmacological Properties

Compounds derived from Typha species, like naringenin from Typha angustata, have been studied for their pharmacological properties, such as the inhibition of vascular smooth muscle cell proliferation. This is significant for managing conditions like atherosclerosis and vascular restenosis (Lee et al., 2012).

Bioremediation and Phytoremediation

Typha species have been investigated for their ability to accumulate and potentially remove toxic substances like mercury from contaminated environments. This property is valuable for bioremediation and phytoremediation strategies (Lominchar, Sierra, & Millán, 2015).

Role in Wetland Ecosystems

The role of Typha species in wetland ecosystems, including their impacts on biodiversity and ecosystem services, has been extensively studied. These plants have both positive and negative effects on wetland systems, demonstrating the complex interplay between invasive species and native ecosystems (Bansal et al., 2019).

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-benzyl-7-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c16-12-8-4-7-11-13(18-15(17)14(11)12)9-10-5-2-1-3-6-10/h1-8,13,16H,9H2

InChI Key

LQPPEGMDLNARAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2

Synonyms

typhaphthalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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